molecular formula C11H11N3O2 B3185432 2-[3-(1,2,4-Triazol-1-YL)phenyl]-1,3-dioxolane CAS No. 1141669-93-3

2-[3-(1,2,4-Triazol-1-YL)phenyl]-1,3-dioxolane

Cat. No.: B3185432
CAS No.: 1141669-93-3
M. Wt: 217.22 g/mol
InChI Key: ZAJLZJMDLMGQKK-UHFFFAOYSA-N
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Description

2-[3-(1,2,4-Triazol-1-YL)phenyl]-1,3-dioxolane is a heterocyclic compound that features a triazole ring and a dioxolane ring The triazole ring is a five-membered ring containing three nitrogen atoms, while the dioxolane ring is a five-membered ring containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction is often carried out in the presence of a copper(I) catalyst under mild conditions.

For the dioxolane ring, a common approach is the reaction of a diol with an aldehyde or ketone under acidic conditions to form the cyclic acetal . The specific reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of 2-[3-(1,2,4-Triazol-1-YL)phenyl]-1,3-dioxolane may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(1,2,4-Triazol-1-YL)phenyl]-1,3-dioxolane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic reagents like nitric acid, bromine, and sulfuric acid are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the phenyl ring can yield nitro derivatives, while oxidation of the triazole ring can produce N-oxides.

Mechanism of Action

The mechanism of action of 2-[3-(1,2,4-Triazol-1-YL)phenyl]-1,3-dioxolane involves its interaction with specific molecular targets. For example, in medicinal applications, the triazole ring can bind to the heme iron of cytochrome P450 enzymes, inhibiting their activity . This interaction can disrupt the enzyme’s catalytic cycle, leading to the inhibition of metabolic processes in pathogens or cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(1,2,4-Triazol-1-YL)phenyl]-1,3-dioxolane is unique due to the combination of the triazole and dioxolane rings, which imparts distinct chemical and biological properties. The presence of the triazole ring enhances its ability to interact with biological targets, while the dioxolane ring provides additional stability and solubility.

Properties

IUPAC Name

1-[3-(1,3-dioxolan-2-yl)phenyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-9(11-15-4-5-16-11)6-10(3-1)14-8-12-7-13-14/h1-3,6-8,11H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJLZJMDLMGQKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC(=CC=C2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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